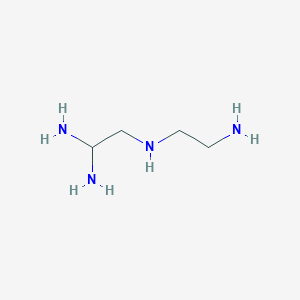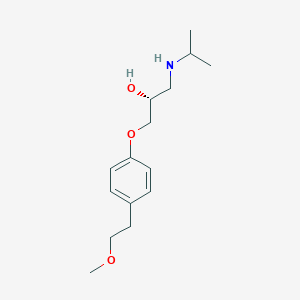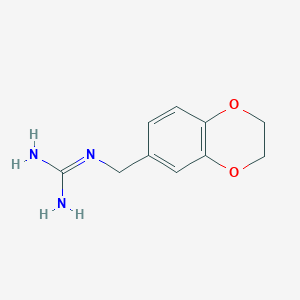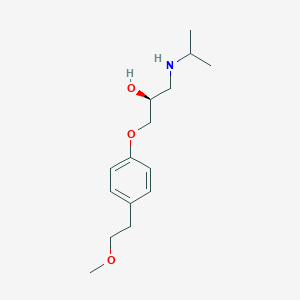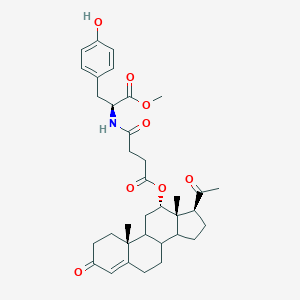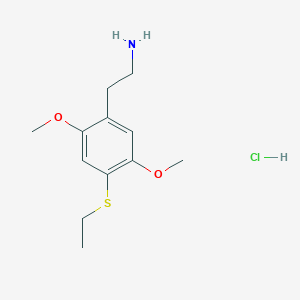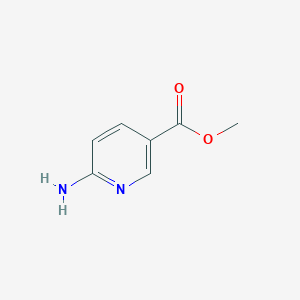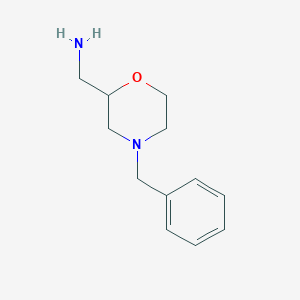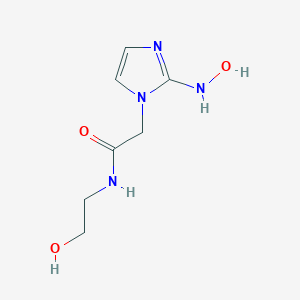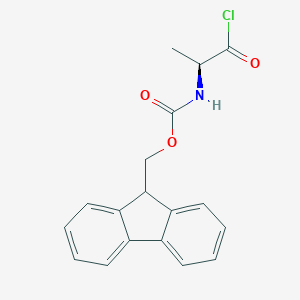
Fmoc-Ala-Cl
Vue d'ensemble
Description
Synthesis Analysis
Fmoc-Ala-Cl synthesis involves the incorporation of the Fmoc protecting group into amino acids or peptides. Various studies have detailed methodologies for synthesizing Fmoc-protected amino acids and their subsequent utilization in peptide assembly. For instance, the preparation of N-Fmoc-protected β2- and β3-amino acids as building blocks for solid-phase synthesis of β-peptides demonstrates the versatility of Fmoc chemistry in creating complex peptide structures (Guichard, Abele, & Seebach, 1998).
Molecular Structure Analysis
The molecular structure of Fmoc-Ala-Cl, characterized by the presence of the fluorenylmethyloxycarbonyl group, imparts significant stability and reactivity properties, facilitating its role in peptide synthesis. NMR spectroscopy and other analytical techniques have been employed to ascertain the precise structural configurations of Fmoc-protected peptides, revealing the electrophilic aromatic substitution of the fluorene group as a common reaction pathway (Grode, Strother, Runge, & Dobrowolski, 2009).
Chemical Reactions and Properties
Fmoc-Ala-Cl undergoes various chemical reactions integral to peptide synthesis, such as coupling and deprotection. The Fmoc group can be removed under basic conditions without affecting the peptide chain, demonstrating the chemical robustness of this protecting strategy. The synthesis and application of Fmoc-peptide acid chlorides in fragment coupling highlight the efficiency of Fmoc chemistry in peptide synthesis (Babu, Gayathri, & Gopi, 1999).
Physical Properties Analysis
The physical properties of Fmoc-Ala-Cl, such as solubility, stability, and reactivity, are crucial for its application in peptide synthesis. The stability of Fmoc amino acid azides, for instance, demonstrates the practical utility of Fmoc-protected intermediates in peptide assembly, offering a balance between reactivity and handling ease (Babu, Ananda, & Vasanthakumar, 2000).
Chemical Properties Analysis
The chemical properties of Fmoc-Ala-Cl, particularly its reactivity in peptide bonding and the ease of deprotection, underscore its utility in the synthesis of complex peptides. The development of Fmoc-compatible solid-phase synthesis techniques has significantly advanced the field, allowing for the efficient assembly of peptides with precise structural requirements (Swinnen & Hilvert, 2000).
Applications De Recherche Scientifique
Biomedical Applications : Fmoc-Ala-Cl has been used to create self-assembling materials with peptide-like bioactivity, useful in biomedical fields. For example, Fmoc-Ala-Lac can self-assemble into nanostructures that gel in water, providing a foundation for designing highly degradable materials (Eckes et al., 2014).
Photodynamic Therapy : It's instrumental in the synthesis of peptide prodrugs, such as incorporating 5-aminolaevulinic acid (5-ALA) using Fmoc solid-phase chemistry, which shows promise in photodynamic therapy applications (Dixon et al., 2007).
Protein Identification and Quality Control : Fmoc-Ala-Cl is used in improved high-performance liquid chromatography methods, offering high throughput, baseline resolution, and greater reproducibility, which is significant for protein identification and routine quality control (Ou et al., 1996).
Influence on LC-ESI-MS/MS Analysis : The use of Fmoc-Cl derivatives, including Fmoc-Ala-Cl, can cause signal suppression in LC-ESI-MS/MS analysis of amino acids. Sample dilution is also an influential factor in these analyses (Oldekop et al., 2014).
DNA Interaction Studies : Studies on Fmoc-Ala-Cl fluorescence have shown its applications in understanding protein-DNA interactions, such as the interaction of AlaAlaLys*Pro repeats in proteins with DNA at varying ionic strengths (Medvedkin et al., 1995).
Marine Research Applications : The FMOC-Cl method, including the use of Fmoc-Ala-Cl, offers a viable alternative for marine research, providing stable derivative formation, low detection limits, and good reproducibility (Garside et al., 1988).
Peptide Synthesis : It's used in fragment coupling in peptide synthesis, such as the synthesis of β-Casomorphin using a 3+2 divergent approach (Babu et al., 1999).
Nanomaterial Science Applications : Fmoc-Ala-Cl fluorescent determination is beneficial in nanomaterial science, being significantly more sensitive than other assays and useful for detecting amino groups on large-sized nanomaterials (Zhang & Chen, 2012).
High-Performance Liquid Chromatography : Fmoc-Cl, including Fmoc-Ala-Cl, is a powerful pre-column derivatization method for RP-HPLC, enabling the measurement of a wide range of amino acids in a relatively short time frame (Fürst et al., 1990).
Secondary Amino Acid Analysis : Fmoc-Ala-Cl is used in a method for the selective determination of secondary amino acids, proving to be fast, accurate, and free from interference by primary amino acids (Einarsson, 1985).
Supramolecular Hydrogel Research : Fmoc-Ala-Cl dipeptides have been studied for their ability to self-assemble into supramolecular hydrogels, with interesting properties for various applications, driven mainly by π-π interaction during the gelation process (Zhang et al., 2013).
Orientations Futures
Fmoc-Ala-Cl shows potential for future applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks . In the future, the method of using FMOC-C1 as a derivatizing agent will be tested with a protein of well-known composition and, afterwards, with real samples .
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c1-11(17(19)21)20-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,20,22)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYCMGTXVCJCH-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)Cl)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20456762 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Ala-Cl | |
CAS RN |
103321-50-2 | |
| Record name | Fmoc-Ala-Cl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20456762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethylene bis[3,3-bis(3-tert-butyl-4-hydroxyphenyl)butyrate]](/img/structure/B27140.png)
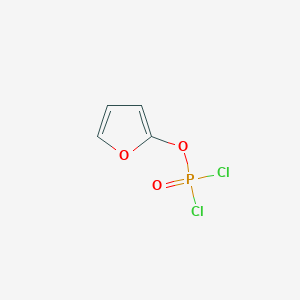

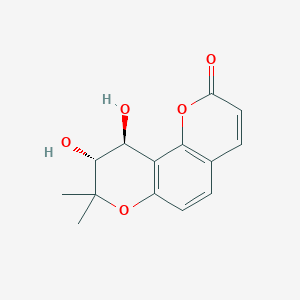
![5-Amino-2-(hexylthio)thiazolo[5,4-d]pyrimidine](/img/structure/B27149.png)
